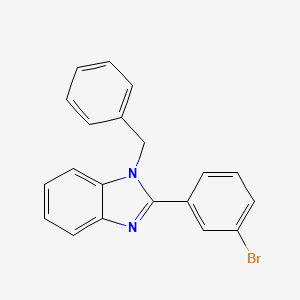

1-benzyl-2-(3-bromophenyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

1-benzyl-2-(3-bromophenyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2/c21-17-10-6-9-16(13-17)20-22-18-11-4-5-12-19(18)23(20)14-15-7-2-1-3-8-15/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHZHXMGSQOSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(3-bromophenyl)-1H-benzimidazole can be synthesized through a multi-step process involving the condensation of o-phenylenediamine with benzyl bromide and 3-bromobenzaldehyde. The reaction typically requires a catalyst such as hydrochloric acid and is carried out under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(3-bromophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products:

Oxidation: Benzimidazole derivatives with various functional groups.

Reduction: Debrominated benzimidazole compounds.

Substitution: Substituted benzimidazole derivatives with different nucleophiles.

Scientific Research Applications

1-Benzyl-2-(3-bromophenyl)-1H-benzimidazole has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, antimicrobial agent, and anti-inflammatory agent.

Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(3-bromophenyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected Benzimidazole Derivatives

*Calculated using fragment-based methods. †Estimated based on bromine’s contribution.

Key Observations :

- Electron Effects : The 3-bromophenyl group (electron-withdrawing) contrasts with 4-methoxyphenyl (electron-donating), altering electronic density on the benzimidazole core. This impacts reactivity in cross-coupling reactions and binding to biological targets .

- Lipophilicity : The bromine substituent increases logP compared to methoxy or nitro groups, suggesting enhanced membrane permeability but reduced aqueous solubility .

Comparison of Yields :

Key Insights :

- Halogen Impact : Bromine at position 2 enhances antiviral activity, as seen in 5,6-dichloro analogs, likely due to improved target interaction or metabolic stability .

- Positional Effects : Meta-substituted bromine (3-bromophenyl) may offer steric advantages over para-substituted groups in binding pockets .

Structural and Spectral Comparisons

- NMR Signatures : The 3-bromophenyl group in the target compound would show distinct aromatic splitting patterns (e.g., doublets of doublets for meta-substitution) in ¹H NMR, differing from para-substituted analogs .

- Mass Spectrometry : HRMS would confirm the molecular ion peak at m/z 361.9 (M+H⁺), distinguishing it from nitro (255.25) or methoxy (314.39) derivatives .

Biological Activity

1-Benzyl-2-(3-bromophenyl)-1H-benzimidazole is a compound belonging to the benzimidazole family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its antiproliferative effects, antimicrobial properties, and potential mechanisms of action.

Antiproliferative Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against the MDA-MB-231 breast cancer cell line with IC50 values indicating effective cytotoxicity.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | MDA-MB-231 |

| Compound 2g (similar structure) | 16.38 | MDA-MB-231 |

| Camptothecin | 0.41 | MDA-MB-231 |

The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol, activating caspases that drive cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies indicate that benzimidazole derivatives can exhibit significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values often comparable to standard antibiotics.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Streptococcus faecalis | 8 |

| Methicillin-resistant Staphylococcus aureus | 4 |

These findings suggest that modifications in the benzimidazole structure can enhance antimicrobial potency, potentially offering new therapeutic options against resistant strains .

The biological activity of benzimidazole derivatives, including this compound, is attributed to several mechanisms:

- Topoisomerase Inhibition : Many benzimidazoles act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription.

- DNA Intercalation : The ability to intercalate into DNA can disrupt replication processes.

- Protein Kinase Inhibition : Some derivatives have shown activity against various kinases involved in cancer cell signaling pathways .

Case Studies and Research Findings

A comprehensive review highlighted several case studies where benzimidazole derivatives were synthesized and evaluated for their biological activities:

- Anticancer Studies : A series of derivatives were tested against different cancer cell lines, revealing that structural modifications significantly affected their potency. For example, substituents at specific positions on the benzimidazole ring enhanced anticancer activity due to increased lipophilicity and better interaction with cellular targets .

- Antimicrobial Studies : Research demonstrated that certain derivatives exhibited broad-spectrum antibacterial activity. The presence of halogen substituents (like bromine) was noted to enhance antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-2-(3-bromophenyl)-1H-benzimidazole?

The synthesis typically involves sequential alkylation and aryl substitution. A general methodology includes:

- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with a carbonyl source (e.g., carboxylic acid derivatives) under acidic conditions.

- Step 2 : N-Benzylation using benzyl halides in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group at the 1-position.

- Step 3 : Bromophenyl substitution at the 2-position via Ullmann or Buchwald-Hartwig coupling using 3-bromophenylboronic acid or aryl halides with a palladium catalyst .

Key considerations: Optimize reaction time and catalyst loading to minimize byproducts.

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming the 3D structure. Parameters include:

- Data collection : Single-crystal diffraction at 298 K (or lower for stability).

- Refinement : R-factor < 0.1 (e.g., R = 0.064 in similar benzimidazole derivatives) .

Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions and FT-IR for functional group analysis.

Q. What are the solubility and physicochemical properties of this compound?

Predicted properties (based on analogs):

- LogP : ~3.5 (indicative of moderate lipophilicity).

- Solubility : Low in water; soluble in DMSO or DMF. Adjust solvent polarity for biological assays .

Experimental validation via HPLC or UV-Vis spectroscopy is recommended to confirm these values.

Advanced Research Questions

Q. How do substituent variations influence the biological activity of benzimidazole derivatives?

Structure-Activity Relationship (SAR) studies reveal:

- The 3-bromophenyl group enhances electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets.

- N-Benzyl substitution increases metabolic stability compared to smaller alkyl groups .

Methodology: Synthesize analogs with halogens (e.g., Cl, F) or methoxy groups at the phenyl ring and test against target enzymes (e.g., kinases, cytochrome P450).

Q. What mechanistic insights exist for its antimicrobial or anticancer activity?

Benzimidazoles may inhibit tubulin polymerization or intercalate DNA. For example:

- Anticancer activity : Disruption of microtubule dynamics, as seen in derivatives binding to the colchicine site .

- Antimicrobial action : Inhibition of fungal CYP51 or bacterial gyrase. Use fluorescence polarization assays to quantify target engagement .

Q. How should researchers address contradictions in reported biological data?

Discrepancies may arise from:

- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

- Purity : HPLC-MS validation (>95% purity) is critical to exclude confounding effects from impurities .

Recommendation: Replicate studies under standardized protocols and cross-validate with orthogonal assays (e.g., SPR for binding affinity).

Q. What safety protocols are advised for handling this compound?

Q. How can computational modeling optimize its stability and degradation pathways?

Q. What advanced techniques validate its interaction with biological targets?

- Docking studies : Use AutoDock Vina to model binding to tubulin or DNA.

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.